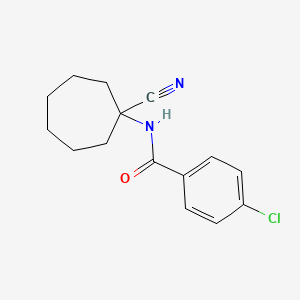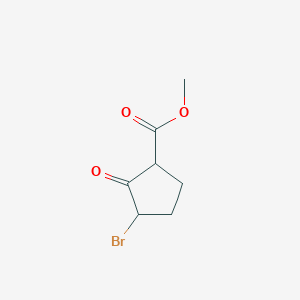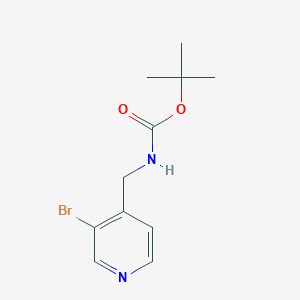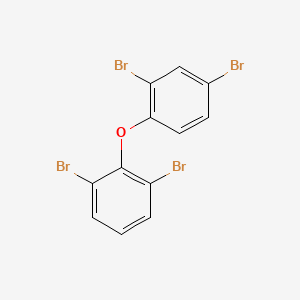
4-Chloro-N-(1-cyano-cycloheptyl)-benzamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Research
4-Chloro-N-(1-cyano-cycloheptyl)-benzamide and its derivatives have been extensively studied for their synthesis methods and potential pharmaceutical applications. For instance, Nimbalkar et al. (2018) explored the ultrasound-assisted synthesis of novel derivatives with potential anti-tubercular activity. These compounds, synthesized from key compounds like Schiff's bases, showed promising activity against Mycobacterium tuberculosis and were found to be non-cytotoxic in nature. The study also included molecular docking and ADMET properties analysis, contributing to drug discovery in the anti-tubercular segment (Nimbalkar et al., 2018).
Chemotherapeutic Potential
Research has also focused on the chemotherapeutic potential of benzamide derivatives. Wolf et al. (2004) synthesized benzamide derivatives conjugated with alkylating cytostatics, showing high toxicity against melanoma cells. These derivatives, including radioiodinated N-(2-(diethylamino)ethyl)benzamides, showed potential for targeted drug delivery in melanoma therapy, highlighting their importance in cancer research (Wolf et al., 2004).
Exploration in Biochemistry and Pharmacology
In the realm of biochemistry and pharmacology, moclobemide, a derivative of benzamide, has been studied extensively. Nair et al. (1993) explored moclobemide, a reversible inhibitor of MAO-A, for its antidepressant efficacy. This study provided insights into its pharmacokinetics, mode of action, and potential as an antidepressant, contributing to our understanding of benzamide derivatives in neuropsychiatric disorders (Nair et al., 1993).
Catalysis and Organic Chemistry Applications
In organic chemistry, these compounds have been studied for their role in catalysis. For example, Ilies et al. (2011) investigated the insertion of alkene into the ortho C-H bond of benzamide using a cobalt catalyst. This research highlighted the potential of benzamide derivatives in organic synthesis, demonstrating their versatility and importance in chemical reactions (Ilies et al., 2011).
Fluorescence and Analytical Chemistry
Benzamide derivatives have also been utilized in fluorescence studies. Faridbod et al. (2009) studied Glibenclamide, a benzamide derivative, for its ability to enhance the fluorescence intensity of erbium ions. This research indicated the potential of such compounds in developing sensitive fluorimetric probes for analytical chemistry applications (Faridbod et al., 2009).
Propriétés
IUPAC Name |
4-chloro-N-(1-cyanocycloheptyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c16-13-7-5-12(6-8-13)14(19)18-15(11-17)9-3-1-2-4-10-15/h5-8H,1-4,9-10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMXYGODGMTYSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587558 | |
| Record name | 4-Chloro-N-(1-cyanocycloheptyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1-cyanocycloheptyl)benzamide | |
CAS RN |
912771-04-1 | |
| Record name | 4-Chloro-N-(1-cyanocycloheptyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Aminobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1628172.png)




![4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine](/img/structure/B1628181.png)
![8-Amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B1628182.png)





